DL-Serine-2,3,3-d3

Quantitative LC-MS/MS Bioanalytical Method Validation Clinical Metabolomics

DL-Serine-2,3,3-d3 (CAS 70094-78-9) is a deuterated isotopologue of the racemic amino acid DL-serine, in which three protons at the C-2 and C-3 positions are replaced by deuterium atoms, resulting in a nominal mass shift of M+3. With a molecular formula of C3H4D3NO3 and a molecular weight of 108.11 g/mol, this compound serves as a stable isotope-labeled internal standard for quantitative mass spectrometry, a tracer for metabolic flux analysis, and a probe for elucidating enzymatic reaction mechanisms involving serine.

Molecular Formula C3H7NO3
Molecular Weight 108.111
CAS No. 70094-78-9
Cat. No. B566066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Serine-2,3,3-d3
CAS70094-78-9
SynonymsSerine-2,3,3-d3;  (±)-Serine-2,3,3-d3;  DL-Ser-2,3,3-d3;  NSC 9960-2,3,3-d3
Molecular FormulaC3H7NO3
Molecular Weight108.111
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1D2,2D
InChIKeyMTCFGRXMJLQNBG-FUDHJZNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Serine-2,3,3-d3 (CAS 70094-78-9) for Stable Isotope-Labeled Metabolomics and Quantitative LC-MS/MS Assays


DL-Serine-2,3,3-d3 (CAS 70094-78-9) is a deuterated isotopologue of the racemic amino acid DL-serine, in which three protons at the C-2 and C-3 positions are replaced by deuterium atoms, resulting in a nominal mass shift of M+3 . With a molecular formula of C3H4D3NO3 and a molecular weight of 108.11 g/mol, this compound serves as a stable isotope-labeled internal standard for quantitative mass spectrometry, a tracer for metabolic flux analysis, and a probe for elucidating enzymatic reaction mechanisms involving serine . It is commercially available from multiple vendors with isotopic enrichments typically specified at ≥98 atom % D and chemical purities ranging from 95% to ≥98% (CP) .

Why Unlabeled DL-Serine or Alternative Isotopologues Cannot Replace DL-Serine-2,3,3-d3 in Quantification and Structural Biology Workflows


Direct substitution of DL-Serine-2,3,3-d3 with unlabeled DL-serine (CAS 302-84-1) or alternative isotopologues (e.g., ¹⁵N-labeled or single D-labeled forms) introduces irreconcilable analytical and experimental errors. In quantitative LC-MS/MS, unlabeled serine lacks the necessary mass shift to serve as an internal standard, rendering it indistinguishable from the endogenous analyte and precluding accurate correction for matrix effects, ionization efficiency variability, and sample preparation losses [1]. Alternative isotopologues with different labeling patterns (e.g., L-Serine-d3 with D at the α-carbon only, or D-Serine-2,3,3-d3) possess distinct chromatographic retention characteristics or MS/MS fragmentation transitions that compromise assay specificity and cross-validity . In structural biology applications such as low-temperature infrared spectroscopy or electron spin resonance, the precise site-specific deuteration pattern of DL-Serine-2,3,3-d3 is essential for decoupling specific proton vibrational modes or identifying radical species; generic or partial deuteration yields ambiguous or uninterpretable spectral data [2].

Quantitative Differentiation of DL-Serine-2,3,3-d3 (CAS 70094-78-9) from Closest Analogs and In-Class Alternatives


Isotopic Purity ≥98 atom % D Enables Accurate Quantification with ≤8.7% Inter-Run CV in Clinical LC-MS/MS

In a validated enantioselective LC-MS/MS method for plasma D-serine quantification, a (D,L)-serine-d3 internal standard was used to achieve calibration curves with correlation coefficients ≥0.9997 and plasma QC sample inter-run CV of ≤8.7% (n=18) [1]. This performance is enabled by the M+3 mass shift (m/z 109.0 → 63.0 for the d3-labeled internal standard vs. m/z 106.1 → 60.1 for unlabeled D-serine) which provides a ≥3 Da separation from the endogenous analyte, eliminating isotopic cross-talk. In contrast, unlabeled DL-serine offers zero mass separation, rendering it unusable as an internal standard. Alternative M+2 deuterated forms or ¹⁵N-labeled serine provide smaller mass shifts that risk incomplete chromatographic resolution and ion suppression variability [2].

Quantitative LC-MS/MS Bioanalytical Method Validation Clinical Metabolomics

Site-Specific C2/C3 Deuteration Enables Unambiguous Assignment of NH/OH Stretching Vibrations in Low-Temperature FT-IR Spectroscopy

In a low-temperature FT-IR study (300–10 K) of polycrystalline DL-serine, isotopically substituted DL-serine with CD₂ (>98% D) at the C3 position and ND/OD alcohol/acid deuteration (<10% and >90% D) was used to decouple individual proton vibrational modes from crystal bulk vibrations [1]. This site-specific deuteration allowed for the unambiguous assignment of NH and OH stretching frequencies and estimation of individual hydrogen bond energies in the serine crystal lattice. Unlabeled DL-serine produces broad, overlapping vibrational bands (hundreds of wavenumbers in width) due to symmetry-related interactions and thermal broadening, obscuring H-bond-specific information [1]. L-Serine-d3 (CAS 105591-10-4), deuterated only at the α-carbon position, lacks the C3 deuteration necessary for complete decoupling of the alcohol OH vibrations, yielding incomplete spectral simplification .

Vibrational Spectroscopy Hydrogen Bonding Analysis Crystallography

M+3 Mass Shift Distinguishes from Endogenous Serine in Complex Biological Matrices Where M+1 or M+2 Labels Suffer Interference

The M+3 nominal mass shift of DL-Serine-2,3,3-d3 (from m/z 106 to m/z 109) provides a ≥3 Da separation from the monoisotopic endogenous serine peak, a critical advantage in complex biological matrices (e.g., plasma, tissue homogenates, cell lysates) where the natural abundance of ¹³C (~1.1% per carbon) and other isotopes produces significant M+1 and M+2 background signals . For a molecule containing three carbons, the natural M+1 abundance is approximately 3.3%, and M+2 is approximately 0.05%. An M+1 labeled internal standard (e.g., Serine-1-¹³C) or an M+2 deuterated analog (e.g., Serine-d2) would therefore overlap substantially with these natural isotopologue distributions, requiring complex mathematical deconvolution and increasing quantification uncertainty by 5- to 10-fold compared to an M+3 label [1]. DL-Serine-2,3,3-d3 with three deuterium atoms minimizes this isotopic overlap, enabling simpler peak integration and more robust quantification.

Metabolomics Stable Isotope Tracing Flux Analysis

Deuterium Substitution at C2 and C3 Positions Enables Differentiation of Radical Species in ESR/ENDOR Studies Unattainable with Unlabeled DL-Serine

In electron spin resonance (ESR) and electron nuclear double resonance (ENDOR) studies of X-irradiated DL-serine single crystals, deuterated DL-serine was used to identify six distinct radical species produced in the temperature range 77–340 K [1]. The substitution of deuterium at specific positions (C2 and C3) alters the hyperfine coupling patterns in ESR spectra, allowing researchers to unambiguously assign radical structures that would be indistinguishable using unlabeled DL-serine alone. Unlabeled DL-serine yields complex, overlapping hyperfine splitting patterns from multiple proton environments that cannot be deconvoluted without isotopic substitution [1]. Alternative single-position deuterated forms (e.g., α-D-1-DL-serine) provide only partial structural information, necessitating multiple complementary labeling experiments to achieve the same radical identification confidence that DL-Serine-2,3,3-d3 provides in a single measurement .

Electron Spin Resonance Radiation Chemistry Free Radical Identification

Racemic DL-Form Offers Cost-Effective Internal Standard Solution for Assays Requiring Both D- and L-Enantiomer Quantification

DL-Serine-2,3,3-d3 (CAS 70094-78-9), as a racemic mixture, serves as a simultaneous internal standard for both D-serine and L-serine in enantioselective LC-MS/MS assays without requiring separate purchase of enantiomerically pure D-Serine-d3 (CAS 1414348-52-9) and L-Serine-d3 (CAS 105591-10-4) [1]. In a validated clinical assay, (D,L)-serine-d3 was used as a single internal standard to quantify both D-serine and L-serine enantiomers, achieving a plasma D-serine quantitation method with inter-run CV ≤8.7% [2]. This approach reduces procurement costs by approximately 40–60% compared to purchasing separate enantiopure internal standards, while maintaining equivalent analytical performance provided that enantioselective chromatographic separation is achieved prior to MS detection [1]. For applications where only one enantiomer is of interest, enantiopure standards may provide slightly higher sensitivity due to reduced splitting of the internal standard signal across two chromatographic peaks, but the racemic form remains fully acceptable for most validated bioanalytical methods.

Enantioselective Analysis Chiral Metabolomics Cost-Effective Quantification

Optimal Research and Industrial Use Cases for DL-Serine-2,3,3-d3 (CAS 70094-78-9) Based on Validated Differentiation Evidence


Validated LC-MS/MS Internal Standard for Clinical and Preclinical Plasma D-/L-Serine Quantification

DL-Serine-2,3,3-d3 is optimally deployed as a single internal standard in enantioselective LC-MS/MS methods for simultaneous quantification of D-serine and L-serine in human plasma, cerebrospinal fluid, and tissue homogenates [1]. The validated method using (D,L)-serine-d3 demonstrated inter-run precision of ≤8.7% CV (n=18) with calibration curve correlation coefficients ≥0.9997, meeting FDA bioanalytical method validation guidelines [1]. This application is directly supported by the M+3 mass shift (≥3 Da separation from endogenous serine) that eliminates isotopic interference from natural abundance isotopologues, and by the racemic nature of the compound which enables cost-effective dual-enantiomer coverage without requiring separate internal standards . The method has been successfully applied to Phase I clinical trial sample analysis, demonstrating its suitability for regulated bioanalytical environments [1].

Quantitative Hydrogen Bond Energy Determination in Crystalline Amino Acids via Low-Temperature FT-IR Spectroscopy

For structural biology and solid-state chemistry investigations, DL-Serine-2,3,3-d3 with ≥98 atom % D at the C3 position enables the isotopic-doping/low-temperature FT-IR methodology for quantitative hydrogen bond analysis [1]. When diluted in crystalline DL-serine at 2–10% deuterium content and measured at temperatures <30 K, the site-specific deuteration decouples individual proton vibrational modes from crystal bulk vibrations, reducing IR bandwidth from hundreds to tens of wavenumbers [1]. This spectral resolution permits the estimation of individual H-bond energies via empirical frequency-shift correlations—information that is inaccessible using unlabeled DL-serine or partially deuterated analogs such as L-Serine-d3 . The methodology is applicable to the study of H-bonding networks in other amino acids, peptides, and small-molecule biomimetics [1].

Free Radical Identification in Radiation Damage Studies of Amino Acid Crystals Using ESR/ENDOR

In radiation chemistry and biophysics research, DL-Serine-2,3,3-d3 is essential for the unambiguous identification of free radical species formed in X-irradiated DL-serine single crystals [1]. The deuterium substitution at both C2 and C3 positions alters the hyperfine coupling patterns in ESR and ENDOR spectra, enabling researchers to distinguish among six different radical species (including anion, cation, and neutral radicals) produced across the temperature range 77–340 K [1]. This comprehensive labeling pattern eliminates the ambiguity inherent in proton-only spectra and reduces the need for multiple complementary labeling experiments that would be required with single-position deuterated analogs . The findings from such studies inform our understanding of radiation-induced damage mechanisms in proteins and nucleic acids, with implications for radiation therapy and radioprotection [1].

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